Enhanced True-Positive Rate in Untargeted Metabolite Profiling Workflows
In untargeted metabolite profiling of nifedipine, the use of Nifedipine d4 (D4-NIF) as a stable isotope tracer in a modified two-dose-difference workflow substantially improves the true-positive discovery rate compared to the original method. The modified workflow, which incorporates a mass shift defect filter, more than doubled the true-positive rate from 36.9% to 71.0% in a coincubation setup [1]. This improvement was achieved without sacrificing metabolite coverage.
| Evidence Dimension | True-Positive Metabolite Discovery Rate |
|---|---|
| Target Compound Data | 71.0% (with modified workflow incorporating Nifedipine d4) |
| Comparator Or Baseline | 36.9% (with original two-dose-difference + SIT workflow) |
| Quantified Difference | A 34.1 percentage point increase, representing a 1.92-fold improvement |
| Conditions | UPLC-MS analysis of nifedipine (NIF) incubated with human liver microsomes; coincubation setup with NIF and D4-NIF. Targeted MS/MS validation confirmed 65 putative metabolites. |
Why This Matters
This directly translates to a more efficient and reliable drug metabolism study, reducing the time and resources spent on false-positive validation.
- [1] Lo, S.F., et al. Modified two-dose difference with stable isotope tracing workflow using mass shift defect filtering substantially reduces false positives in untargeted nifedipine metabolite profiling. Analytica Chimica Acta. 2025; 1376:344615. View Source
